molecular formula C16H20N2O2S B13883510 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide

2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide

Cat. No.: B13883510
M. Wt: 304.4 g/mol
InChI Key: CCIUEGKEWMNTNB-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-(4-methylpyridin-3-yl)phenylamine. This intermediate is then reacted with 2-methylpropane-1-sulfonyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The pathways involved often include inhibition of bacterial cell wall synthesis or disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methylpyridin-3-yl)phenylamine
  • 2-methylpropane-1-sulfonyl chloride
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group is particularly important for its activity as an enzyme inhibitor, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

2-methyl-N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-12(2)11-21(19,20)18-15-6-4-14(5-7-15)16-10-17-9-8-13(16)3/h4-10,12,18H,11H2,1-3H3

InChI Key

CCIUEGKEWMNTNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)CC(C)C

Origin of Product

United States

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